molecular formula C12H11NO3 B13165167 2-Methoxy-6-methylquinoline-3-carboxylic acid

2-Methoxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B13165167
M. Wt: 217.22 g/mol
InChI Key: JVRNBQXGGYHPHQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-methoxy-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)6-9(12(14)15)11(13-10)16-2/h3-6H,1-2H3,(H,14,15)

InChI Key

JVRNBQXGGYHPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 2-Methoxy-6-methylquinoline-3-carboxylic Acid: A Guide to Precursor Selection and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

The synthesis of 2-methoxy-6-methylquinoline-3-carboxylic acid requires a rigorous approach to regiocontrol. While various routes to the quinoline core exist (Friedländer, Skraup, Combes), the Meth-Cohn Vilsmeier-Haack cyclization stands out as the most authoritative pathway for 2-chloro-3-substituted quinolines.

This route is preferred for three technical reasons:

  • Regiospecificity: It exclusively yields the 2-chloro-3-formyl substitution pattern, providing two distinct handles (Cl and CHO) for orthogonal functionalization.

  • Scalability: It avoids the high-dilution requirements of cyclization-based methods, utilizing robust reagents (

    
    , DMF).
    
  • Precursor Availability: The synthesis begins with

    
    -toluidine, a commoditized and inexpensive starting material.
    

This guide details the conversion of


-toluidine to the target acid via the key intermediate 2-chloro-6-methylquinoline-3-carbaldehyde , followed by oxidation and nucleophilic aromatic substitution (

).

Retrosynthetic Architecture

The logic of this synthesis relies on "late-stage functionalization" of the C2 and C3 positions. We construct the heterocycle first, then manipulate the appendages.[1]

Retrosynthesis Target Target: 2-Methoxy-6-methylquinoline- 3-carboxylic acid Inter1 Intermediate 1: 2-Chloro-6-methylquinoline- 3-carboxylic acid Target->Inter1 SnAr (NaOMe) Inter2 Key Scaffold: 2-Chloro-6-methylquinoline- 3-carbaldehyde Inter1->Inter2 Oxidation (Ag2O) Inter3 Precursor: N-(p-Tolyl)acetamide Inter2->Inter3 Meth-Cohn (POCl3/DMF) Start Starting Material: p-Toluidine Inter3->Start Acetylation

Figure 1: Retrosynthetic disconnection showing the linear progression from


-toluidine to the target.

Critical Starting Materials & Specifications

The quality of the starting material dictates the impurity profile of the final API intermediate.

ComponentRoleCASPurity Req.Critical Impurity to Avoid

-Toluidine
Primary Scaffold106-49-0


-Toluidine:
Leads to regioisomeric mixtures (5-methyl vs 7-methyl quinolines) that are difficult to separate.
Acetic Anhydride Acetylating Agent108-24-7

Free acetic acid (slows reaction rate).
Phosphoryl Chloride Cyclization Reagent10025-87-3

Phosphoric acid (quenches Vilsmeier reagent).
DMF C1 Source / Solvent68-12-2AnhydrousWater (hydrolyzes

exothermically).

Step-by-Step Technical Protocol

Step 1: Acetylation of -Toluidine

Objective: Protection of the amine to modulate reactivity for the Vilsmeier-Haack step.

  • Dissolution: Dissolve

    
    -toluidine (1.0 eq) in dichloromethane (DCM) or acetic acid.
    
  • Addition: Add acetic anhydride (1.1 eq) dropwise at 0–5°C.

  • Workup: Pour into ice water. The precipitate (

    
    -(
    
    
    
    -tolyl)acetamide) is filtered.
  • Validation: Check melting point (149–151°C).

Step 2: The Meth-Cohn Cyclization (Critical Step)

Objective: Construction of the quinoline core with simultaneous installation of C2-Cl and C3-CHO.

This reaction utilizes the Vilsmeier reagent (chloromethylene-dimethylammonium chloride) to attack the amide, followed by cyclization onto the aromatic ring.

Protocol:

  • Vilsmeier Reagent Formation: In a dry reactor under

    
    , cool anhydrous DMF (2.5 eq) to 0°C. Add 
    
    
    
    (7.0 eq) dropwise. Caution: Highly exothermic. Stir for 30 min.
  • Addition: Add solid

    
    -(
    
    
    
    -tolyl)acetamide (1.0 eq) in portions.
  • Cyclization: Heat the mixture to 80–90°C for 6–16 hours.

    • Process Note: Monitor by TLC (Ethyl Acetate:Hexane 1:4). The intermediate iminium salts are water-soluble; the reaction is not complete until the non-polar aldehyde is formed after hydrolysis.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice/water with vigorous stirring. The Vilsmeier adduct hydrolyzes to release the aldehyde.

  • Isolation: Neutralize with

    
     or 
    
    
    
    to pH 7. Filter the yellow precipitate.
  • Purification: Recrystallize from Ethyl Acetate/Petroleum Ether.

    • Target:2-Chloro-6-methylquinoline-3-carbaldehyde .[1][2]

    • Yield Expectations: 65–85%.

MethCohnMechanism Step1 Vilsmeier Reagent (DMF + POCl3) Step2 Imidoyl Chloride Formation Step1->Step2 + Acetanilide Step3 Electrophilic Attack on Ortho-Position Step2->Step3 Step4 Cyclization & Aromatization Step3->Step4 Step5 Hydrolysis (Ice Water) Step4->Step5 2-Cl-3-CHO Quinoline 2-Cl-3-CHO Quinoline Step5->2-Cl-3-CHO Quinoline

Figure 2: Mechanistic flow of the Meth-Cohn synthesis.

Step 3: Oxidation of the Aldehyde

Objective: Conversion of the C3-formyl group to the carboxylic acid.

While permanganate is common, it is often too harsh. The Silver Oxide (


)  method or Pinnick Oxidation  is preferred for high purity.

Protocol (Silver Oxide Method):

  • Suspension: Suspend the aldehyde (1.0 eq) in Ethanol.

  • Reagent Prep: Dissolve

    
     (1.1 eq) in water; dissolve 
    
    
    
    (2.5 eq) in water.
  • Reaction: Add the

    
     solution to the aldehyde, followed slowly by the 
    
    
    
    solution.
    • Observation: Brown precipitate of

      
       forms and reacts.
      
  • Workup: Filter off the silver residues. Acidify the filtrate with dilute

    
     to pH 3–4.
    
  • Isolation: The 2-chloro-6-methylquinoline-3-carboxylic acid precipitates.[1] Filter and dry.[1][2][3][4]

Step 4: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C2-Chloro group with Methoxide.

The 2-position of quinoline is highly activated for nucleophilic attack, especially with the electron-withdrawing carboxylic acid at C3.

Protocol:

  • Reagent Formation: Prepare a solution of Sodium Methoxide (

    
    ) in Methanol (3.0 eq).
    
    • Note: Excess base is needed to deprotonate the carboxylic acid (forming the carboxylate) and perform the substitution.

  • Reaction: Add the 2-chloro-acid substrate. Reflux for 4–8 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the chloro-acid.

  • Workup:

    • Concentrate the methanol.

    • Dissolve residue in water (product is currently the sodium salt).

    • Acidification: Carefully acidify with

      
       to pH 3. The target 2-methoxy-6-methylquinoline-3-carboxylic acid  will precipitate.
      
  • Final Purification: Recrystallization from Ethanol or Isopropanol.

Quality Control & Analytical Verification

To ensure the protocol was successful, the following analytical markers must be verified.

TestExpected ResultDiagnostic Value
H-NMR Singlet at

ppm
Confirms presence of

group.
H-NMR Disappearance of CHO proton (

ppm)
Confirms successful oxidation.
LC-MS M+1 = 218.2 (approx)Confirms molecular weight (Cl isotope pattern disappears).
Appearance White to Off-white solidYellow color often indicates residual aldehyde or impurities.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5][6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[5][7] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[5]

  • Nawaz Khan, F., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde.[1][2] Acta Crystallographica Section E, E65, o2686.[4]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions, and Applications. Arkivoc, (i), 211-276.[8]

  • PubChem Compound Summary. (2023). 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (Analogous structure data).

Sources

Spectroscopic Profile of 2-Methoxy-6-methylquinoline-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methoxy-6-methylquinoline-3-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and a thorough understanding of their spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the research and development lifecycle.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this molecule. The interpretations provided are grounded in fundamental spectroscopic principles and comparative data from structurally related quinoline derivatives.[3][4]

Molecular Structure and Spectroscopic Overview

2-Methoxy-6-methylquinoline-3-carboxylic acid possesses a rigid heterocyclic core with substituents that impart distinct spectroscopic signatures. The quinoline ring system gives rise to characteristic signals in NMR and UV-Vis spectroscopy, while the methoxy, methyl, and carboxylic acid functional groups provide unique vibrational modes in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.

Figure 1. Molecular structure of 2-Methoxy-6-methylquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Methoxy-6-methylquinoline-3-carboxylic acid are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the methyl and methoxy protons. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield shift.[5]

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H4~8.5s
H5~7.8d
H7~7.4dd
H8~7.6d
OCH₃~4.1s
CH₃~2.5s
COOH~12-13br s
  • Aromatic Protons (H4, H5, H7, H8): The chemical shifts of these protons are influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid group. H4 is expected to be the most deshielded aromatic proton due to its proximity to the nitrogen atom and the carboxylic acid group.

  • Methoxy and Methyl Protons: The protons of the methoxy and methyl groups are expected to appear as sharp singlets.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift, which can be concentration-dependent.[6] This signal will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar quinoline derivatives.[4]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~160
C3~115
C4~145
C4a~128
C5~125
C6~138
C7~122
C8~130
C8a~148
COOH~168
OCH₃~56
CH₃~22
  • Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (110-160 ppm). C2, being attached to the electronegative nitrogen and methoxy group, is expected to be significantly downfield.

  • Carboxyl Carbon: The carbon of the carboxylic acid group will appear at a characteristic downfield position (~168 ppm).[6]

  • Methoxy and Methyl Carbons: The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra (TMS or solvent peak) proc2->proc3

Figure 2. Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common ionization technique that can also provide structural information through fragmentation analysis.

The predicted molecular ion and major fragments for 2-Methoxy-6-methylquinoline-3-carboxylic acid are presented below. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like HCN.[7][8]

Table 3: Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
217[M]⁺ (Molecular Ion)
202[M - CH₃]⁺
186[M - OCH₃]⁺
172[M - COOH]⁺
144[M - COOH - CO]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2950-3050C-H stretchAromatic
2850-2960C-H stretchMethyl/Methoxy
1680-1710C=O stretchCarboxylic Acid
1500-1600C=C stretchAromatic Ring
1200-1300C-O stretchMethoxy/Carboxylic Acid

The IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer and a strong carbonyl (C=O) absorption.[6][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution.[11]

Table 5: Predicted UV-Vis Absorption Maxima

SolventPredicted λ_max (nm)
Methanol or Ethanol~250, ~330

The spectrum is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The exact positions of the absorption maxima can be influenced by the solvent polarity.[12]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 2-Methoxy-6-methylquinoline-3-carboxylic acid. The presented data and interpretations are based on established spectroscopic principles and extensive literature on related quinoline derivatives. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. Experimental verification of these predicted spectroscopic characteristics is recommended for definitive structural confirmation.

References

  • Bentham Science Publishers. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved February 17, 2026, from [Link]

  • Bentham Science. (2020, November 24). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. PubChem. Retrieved February 17, 2026, from [Link]

  • Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride. Retrieved February 17, 2026, from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved February 17, 2026, from [Link]

  • Vietnam Academy of Science and Technology. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved February 17, 2026, from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved February 17, 2026, from [Link]

Sources

The Enduring Craft of Quinoline Synthesis: A Mechanistic and Practical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, underscores its significance as a "privileged structure" in drug discovery.[1] The enduring relevance of this molecular framework necessitates a deep and practical understanding of the classical and contemporary methods for its construction.

This technical guide, designed for the discerning researcher and drug development professional, moves beyond a mere recitation of named reactions. Herein, we delve into the mechanistic intricacies of the core quinoline syntheses, elucidating the "why" behind the experimental choices that govern reaction outcomes, yields, and purity. By integrating detailed, field-proven protocols with a causal understanding of the underlying chemistry, this document aims to serve as a self-validating system for the synthesis of this critical heterocyclic motif.

The Skraup Synthesis: A Classic Forged in Vigorous Conditions

The Skraup synthesis, first reported in 1880, is a robust, albeit often aggressive, method for producing quinolines from readily available starting materials.[2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] The reaction is notoriously exothermic and requires careful control to prevent polymerization and ensure safety.[4]

Mechanistic Deep Dive

The Skraup synthesis is a multi-step process initiated by the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3] This in situ generation is a critical experimental choice, as it avoids the handling of volatile and toxic acrolein directly.

  • Acrolein Formation: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein.

  • Michael Addition: The aromatic amine then undergoes a conjugate (Michael) addition to the electron-deficient double bond of acrolein.[5]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.[3]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product. Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[5]

Skraup_Synthesis Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Aniline->Michael_Adduct + Acrolein (Michael Addition) Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Glycerol->H2SO4 -2H₂O Acrolein Acrolein (in situ) H2SO4->Acrolein Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O (H⁺ catalyzed) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Quinoline caption Skraup Synthesis Workflow Doebner_von_Miller Aniline1 Aniline Michael_Adduct β-Anilino Carbonyl Aniline1->Michael_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Michael_Adduct Dianilino_Intermediate 1,5-Dianilino Intermediate Michael_Adduct->Dianilino_Intermediate Aniline2 Aniline Aniline2->Dianilino_Intermediate Dihydroquinoline Dihydroquinoline Dianilino_Intermediate->Dihydroquinoline Cyclization & -Aniline Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidant Oxidant->Quinoline caption Doebner-von Miller Reaction Workflow

Caption: Doebner-von Miller Reaction Workflow

Field-Proven Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This general procedure illustrates the synthesis of quinaldine from aniline and crotonaldehyde (generated in situ from acetaldehyde). [6] Materials:

  • Aniline

  • Paraldehyde (a source of acetaldehyde)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (Lewis acid catalyst)

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of aniline hydrochloride by cautiously adding concentrated hydrochloric acid to aniline in an ice bath.

  • Aldehyde Addition: Slowly add paraldehyde to the stirred aniline hydrochloride solution. The acid catalyzes the depolymerization of paraldehyde to acetaldehyde, which then undergoes an aldol condensation to form crotonaldehyde in situ. This slow addition is crucial to control the exothermicity of the aldol reaction.

  • Cyclization: After the addition is complete, add anhydrous zinc chloride. Zinc chloride acts as a Lewis acid, promoting the intramolecular cyclization.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.

  • Purification: The product, 2-methylquinoline, is isolated by steam distillation and can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

  • In situ Generation of Crotonaldehyde: This avoids handling the volatile and lachrymatory crotonaldehyde and allows for better control of its concentration.

  • Hydrochloric Acid: Acts as a Brønsted acid catalyst for the initial Michael addition and subsequent cyclization steps.

  • Zinc Chloride: A Lewis acid that can also catalyze the cyclization, often leading to improved yields.

  • Vigorous Reaction Control: The potential for a vigorous reaction necessitates careful, slow addition of reagents and external cooling. [6]

The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aromatic amine with a β-diketone. [7]This method is valued for its operational simplicity and the direct installation of substituents at the 2- and 4-positions of the quinoline ring.

Mechanistic Deep Dive

The reaction proceeds in two main stages: the formation of an enamine intermediate followed by an acid-catalyzed cyclodehydration. [2]

  • Enamine Formation: The aromatic amine attacks one of the carbonyl groups of the β-diketone to form a hemiaminal, which then dehydrates to form a Schiff base. The Schiff base tautomerizes to the more stable enamine. [2]2. Cyclodehydration: Under strong acidic conditions (e.g., concentrated sulfuric acid), the enamine is protonated, activating it for an intramolecular electrophilic aromatic substitution. The resulting intermediate then dehydrates to form the final aromatic quinoline product. [8]

Combes_Synthesis Aromatic_Amine Aromatic Amine Schiff_Base Schiff Base Aromatic_Amine->Schiff_Base Condensation Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base Enamine Enamine Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Electrophilic Cyclization (H⁺) Acid_Catalyst Strong Acid (e.g., H₂SO₄) Acid_Catalyst->Cyclized_Intermediate Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration caption Combes Synthesis Workflow

Caption: Combes Synthesis Workflow

Field-Proven Experimental Protocol: General Procedure

This protocol outlines a general procedure for the Combes synthesis. [7] Materials:

  • Aromatic amine (e.g., aniline)

  • β-Diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • Initial Condensation: In a round-bottom flask, mix the aromatic amine and the β-diketone. The mixture is often stirred at a moderate temperature to facilitate the formation of the enamine intermediate.

  • Acid-Catalyzed Cyclization: Cool the mixture in an ice bath and slowly add the strong acid catalyst (e.g., concentrated sulfuric acid or PPA). The choice of a strong, dehydrating acid is crucial for driving the cyclization and subsequent dehydration steps.

  • Heating: Heat the reaction mixture at an elevated temperature (often above 100 °C) for several hours to ensure complete cyclization and aromatization. The reaction progress should be monitored by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Basify the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • β-Diketone Substrate: The 1,3-dicarbonyl moiety is essential for the formation of the enamine and subsequent cyclization to form the six-membered pyridine ring.

  • Strong Acid Catalyst: A strong acid is required to protonate the enamine, making the aromatic ring susceptible to intramolecular electrophilic attack, which is the rate-determining step. [8]Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a catalyst and a dehydrating agent.

  • Regioselectivity: With unsymmetrical anilines, a mixture of regioisomers can be formed. The steric and electronic effects of the substituents on both the aniline and the β-diketone influence the regiochemical outcome. [8]

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity

The Conrad-Limpach-Knorr synthesis is a versatile method that can selectively produce either 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of an aromatic amine with a β-ketoester, with the outcome being dictated by the reaction temperature. [9]

Mechanistic Deep Dive

The regioselectivity of this synthesis is a classic example of kinetic versus thermodynamic control.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically below 100 °C), the reaction proceeds via a nucleophilic attack of the aniline on the more reactive ketone carbonyl of the β-ketoester. This leads to the formation of a β-aminoacrylate (an enamine), which upon heating to high temperatures (around 250 °C), cyclizes to form the 4-hydroxyquinoline. [5]* Knorr Pathway (Thermodynamic Control): At higher initial reaction temperatures (around 140 °C), the reaction favors the formation of the more thermodynamically stable β-ketoanilide, resulting from the nucleophilic attack of the aniline on the ester carbonyl. Subsequent cyclization of the anilide under acidic conditions yields the 2-hydroxyquinoline. [9]

Conrad_Limpach_Knorr cluster_Conrad_Limpach Conrad-Limpach Pathway (Kinetic Control) cluster_Knorr Knorr Pathway (Thermodynamic Control) Aniline_CL Aniline Low_Temp < 100 °C Aniline_CL->Low_Temp Beta_Ketoester_CL β-Ketoester Beta_Ketoester_CL->Low_Temp Enamine β-Aminoacrylate (Enamine) Low_Temp->Enamine High_Temp_Cyclization ~250 °C Cyclization Enamine->High_Temp_Cyclization Quinolone_4 4-Hydroxyquinoline High_Temp_Cyclization->Quinolone_4 Aniline_K Aniline High_Temp ~140 °C Aniline_K->High_Temp Beta_Ketoester_K β-Ketoester Beta_Ketoester_K->High_Temp Anilide β-Ketoanilide High_Temp->Anilide Acid_Cyclization Acid-Catalyzed Cyclization Anilide->Acid_Cyclization Quinolone_2 2-Hydroxyquinoline Acid_Cyclization->Quinolone_2 caption Conrad-Limpach-Knorr Synthesis: Temperature Control

Caption: Conrad-Limpach-Knorr Synthesis: Temperature Control

Field-Proven Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This two-step protocol is representative of the Conrad-Limpach pathway. [5] Materials:

  • Aniline

  • β-Ketoester (e.g., ethyl acetoacetate)

  • High-boiling inert solvent (e.g., mineral oil, diphenyl ether)

Procedure: Step 1: Formation of the β-Aminoacrylate

  • In a round-bottom flask, mix the aniline and the β-ketoester. A catalytic amount of acid (e.g., a drop of acetic acid) can be added.

  • Heat the mixture gently (e.g., to reflux in a suitable solvent like toluene with a Dean-Stark trap to remove water) for 2-4 hours until the formation of the enamine is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate in a flask containing a high-boiling inert solvent. The choice of a high-boiling solvent is critical to reach the necessary temperature for cyclization. [9]2. Heat the mixture to approximately 250 °C with stirring for 30-60 minutes.

  • Cool the reaction mixture and add a solvent like hexane to precipitate the product.

  • Collect the solid product by filtration, wash with a low-boiling solvent to remove the high-boiling solvent, and recrystallize from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • Temperature Control: This is the most critical parameter that dictates the regiochemical outcome by favoring either the kinetically or thermodynamically controlled pathway.

  • High-Boiling Inert Solvent: The use of solvents like mineral oil or diphenyl ether is essential for achieving the high temperatures required for the thermal cyclization in the Conrad-Limpach pathway while preventing decomposition. [9]The yield can be significantly lower without a solvent. [9]

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a highly convergent and widely used method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde), typically under acidic or basic catalysis. [10]

Mechanistic Deep Dive

Two primary mechanistic pathways are proposed for the Friedländer synthesis, depending on the reaction conditions. [10]

  • Aldol Condensation Pathway (Base-Catalyzed): The reaction is initiated by a base-catalyzed aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline. [2]* Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction often begins with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the other carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product. [2]

Friedlander_Synthesis Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Intermediate Aldol Adduct or Schiff Base Aminoaryl_Carbonyl->Intermediate Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration caption Friedländer Synthesis Workflow

Caption: Friedländer Synthesis Workflow

Field-Proven Experimental Protocol: Acid-Catalyzed Synthesis

This protocol describes a general acid-catalyzed Friedländer synthesis. [2] Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Saturated sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: Dissolve 2-aminobenzophenone and ethyl acetoacetate in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of concentrated HCl to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst Choice: The choice between an acid or base catalyst can influence the reaction pathway and rate. Modern variations employ a wide range of catalysts, including Lewis acids and solid-supported catalysts, to improve yields and selectivity under milder conditions. [11]* Solvent: The choice of solvent can impact the solubility of the reactants and the reaction temperature. Ethanol is a common choice for its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Regioselectivity with Unsymmetrical Ketones: A significant challenge in the Friedländer synthesis is the potential for forming regioisomers when using unsymmetrical ketones. The choice of catalyst and reaction conditions can be optimized to favor the formation of a single isomer. [11]

    Catalyst Solvent Temperature (°C) Time (h) Yield (%)
    Choline Hydroxide Water 50 6 92
    p-Toluenesulfonic acid None 120 0.17 98
    Iodine None 120 0.5 96

    | ZrCl₄ | Ethanol/Water | 60 | - | High |

Table 2. Comparison of catalysts and conditions for the Friedländer synthesis. [12][13]

Conclusion

The classical methods of quinoline synthesis—Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer—remain powerful tools in the arsenal of the modern chemist. A thorough understanding of their mechanisms is not merely an academic exercise but a practical necessity for troubleshooting, optimization, and the rational design of synthetic routes to novel quinoline-based therapeutics. By appreciating the causal relationships between reaction conditions and outcomes, researchers can harness the full potential of these enduring reactions to accelerate the discovery and development of new medicines. The continuous evolution of these methods, with the advent of new catalysts and reaction conditions, ensures that the craft of quinoline synthesis will remain a vibrant and essential area of chemical science for the foreseeable future.

References

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved February 17, 2026, from [Link]

  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis. J&K Scientific.
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  • Benchchem. (2025). Optimization of reaction conditions for quinolone synthesis. Benchchem.
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  • Benchchem. (2025).
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved February 17, 2026, from [Link]

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  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved February 17, 2026, from [Link]

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  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved February 17, 2026, from [Link]

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  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved February 17, 2026, from [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

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  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

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Sources

"potential research applications of methoxy-substituted quinolines"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Research Applications of Methoxy-Substituted Quinolines

Foreword: The Subtle Power of a Methoxy Group

In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, a cornerstone of numerous pharmaceuticals, functional materials, and biological probes.[1] Its rigid, bicyclic aromatic system provides a robust framework for chemical exploration. However, the true functional versatility of quinoline is often unlocked through strategic substitution. Among the myriad of possible functional groups, the methoxy (-OCH₃) group holds a position of particular significance.

As a potent electron-donating group through resonance, the methoxy substituent fundamentally alters the electronic landscape of the quinoline ring. This modification is not merely a subtle tweak; it is a powerful tool that chemists and biologists leverage to modulate a molecule's properties in profound ways. It can influence receptor binding affinity, metabolic stability, photophysical characteristics, and surface adsorption properties.[2][3][4] This guide provides an in-depth exploration of these consequences, moving from the fundamental chemistry to cutting-edge research applications for scientists and drug development professionals. We will delve into not just what these molecules do, but why they do it, providing both the theoretical underpinnings and practical, field-tested protocols.

Part 1: The Methoxy Influence—Structure-Property Relationships

The position of the methoxy group on the quinoline ring is critical, as it dictates the specific changes in electron density and, consequently, the molecule's reactivity and interactions.[2][5] This electronic modulation is the causal factor behind the diverse applications of these compounds.

  • Electronic Effects : The oxygen atom's lone pairs in the methoxy group increase the electron density of the aromatic system, particularly at the ortho and para positions relative to the point of attachment. This enhanced electron density can strengthen interactions with electron-deficient biological targets or metal surfaces.[6][7]

  • Lipophilicity and Bioavailability : The methoxy group increases the lipophilicity of the quinoline core, which can enhance its ability to cross cellular membranes. This is a crucial parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

  • Steric and Conformational Effects : While relatively small, the methoxy group can impose steric constraints that influence the molecule's preferred conformation, which can be critical for precise binding to an enzyme's active site or a protein receptor.

  • Photophysical Tuning : In the context of materials science, the methoxy group acts as an auxochrome, a group that modifies the ability of a chromophore to absorb and emit light. Its electron-donating nature typically alters the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the color and efficiency of fluorescence or phosphorescence.[4][5]

The following diagram illustrates the logical flow from structural modification to functional application.

cluster_0 Structural Foundation cluster_1 Physicochemical Modulation cluster_2 Research Applications Quinoline_Core Quinoline Core Methoxy_Group Methoxy (-OCH₃) Substituent Electronic_Properties Altered Electronic Properties (e.g., Electron Density) Methoxy_Group->Electronic_Properties donates electrons Photophysical_Properties Tuned Photophysical Properties (Absorption/Emission) Methoxy_Group->Photophysical_Properties acts as auxochrome Biological_Properties Modified Biological Properties (Lipophilicity, Binding) Methoxy_Group->Biological_Properties increases lipophilicity Medicinal_Chemistry Medicinal Chemistry (Anticancer, Antimalarial) Electronic_Properties->Medicinal_Chemistry Corrosion_Inhibition Corrosion Inhibition Electronic_Properties->Corrosion_Inhibition Materials_Science Materials Science (OLEDs, Probes) Photophysical_Properties->Materials_Science Biological_Properties->Medicinal_Chemistry

Caption: Structure-Property-Application relationship for methoxy-quinolines.

Part 2: Applications in Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, and methoxy substitution has been instrumental in the development of potent therapeutic agents.[1]

Anticancer Agents

Methoxy-substituted quinolines have emerged as a promising class of anticancer compounds, acting through diverse mechanisms of action including the inhibition of kinases, modulation of drug resistance, and induction of apoptosis.[8]

Causality in Action: The methoxy group's position can be critical for activity. For instance, in a series of PI3K/mTOR inhibitors, an 8-(6-Methoxy-pyridin-3-yl) substitution was found to be effective in reducing cancer cell growth.[9] In other cases, a 6-methoxy group was found in compounds that potently inhibited P-glycoprotein, a key protein in multidrug resistance.[10] More recently, an 8-methoxy-indoloquinoline derivative (MMNC) was shown to inhibit the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells, leading to cell cycle arrest and apoptosis.[11]

Featured Compound: PQ7 A second-generation substituted quinoline, PQ7 (6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), has demonstrated significant anti-tumor effects in breast cancer models.[12] Its proposed mechanism involves the specific activation of gap junctional intercellular communication (GJIC), a process often lost in cancer cells. PQ7 was shown to induce a 16-fold increase in GJIC in T47D breast cancer cells and lead to 100% regression of xenograft tumor growth in mice.[12]

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of a methoxy-quinoline derivative against a cancer cell line (e.g., HCT116, as inspired by studies on MMNC[11]).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Self-Validation: The protocol's trustworthiness is ensured by including appropriate controls (vehicle and untreated), running replicates for each concentration, and confirming results across multiple independent experiments. The resulting dose-response curve provides a clear and quantifiable measure of the compound's cytotoxic potency.

Antimalarial Agents

Quinolines are historically the most important class of antimalarial drugs, with quinine and chloroquine being famous examples.[1] Methoxy substitution is a recurring motif in this field. The 4-aminoquinoline core is crucial for activity, and modifications, including methoxy groups, have been extensively explored to combat drug-resistant strains of Plasmodium falciparum.[1][13]

Mechanism Insight: Many 4-aminoquinolines are thought to function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite. Other quinolones, such as endochin-like compounds, target the parasite's cytochrome bc1 complex, inhibiting cellular respiration.[14] The methoxy group can influence the compound's basicity and ability to accumulate in the food vacuole, as well as its binding to specific biological targets.

Table 1: Selected Methoxy-Quinolines with Antimalarial Activity

Compound Class/NameSubstitution PatternTarget/Activity HighlightReference
Endochin-like Quinolones7-methoxyPotent activity against the parasite cytochrome bc1 complex.[14]
P4Q-1587-methoxyIC₅₀ of 3.07 nM against the liver stage of P. berghei.[15]
ELQ-300-IC₅₀ of 1.8 nM against multidrug-resistant P. falciparum.[15]
Quinine6'-methoxyHistoric antimalarial, interferes with heme detoxification.[1]

Part 3: Applications in Materials Science and Optoelectronics

The tunable photophysical properties of methoxy-substituted quinolines make them highly attractive for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.[16][17]

Causality in Action: The electron-donating methoxy group can significantly affect the energy levels of the molecule's frontier orbitals. This allows for the rational design of materials with specific emission colors.[5] For example, methoxy-substituted 2,4-diphenyl quinolines have been synthesized as blue light-emitting materials for OLEDs, where the position of the -OCH₃ group was found to heavily influence the emission color and photoluminescence quantum yield.[5] Similarly, pyrazoloquinolines with methoxy substituents have been studied as emitting materials in bright blue OLEDs.[18]

cluster_workflow OLED Fabrication Workflow Substrate ITO Substrate Cleaning HTL Spin-coat Hole Transport Layer (e.g., NPB) Substrate->HTL EML Spin-coat Emissive Layer (Host + Methoxy-Quinoline Dopant) HTL->EML ETL Deposit Electron Transport Layer (e.g., TPBI) EML->ETL Cathode Deposit Cathode (e.g., Mg:Ag) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing (EL, Efficiency) Encapsulation->Testing

Caption: A typical workflow for fabricating a solution-processed OLED.

Beyond OLEDs, methoxy-quinolines are used in developing fluorescent sensors. Their fluorescence can be sensitive to the local environment, such as polarity or the presence of specific ions, making them useful as chemical probes.[16][19]

Part 4: Applications as Corrosion Inhibitors

The corrosion of metals is a significant industrial problem. Methoxy-substituted quinolines have proven to be effective corrosion inhibitors, particularly for steel in acidic environments.[6][20]

Mechanism of Inhibition: The effectiveness of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[6] This adsorption is facilitated by:

  • Heteroatom Coordination: The lone pair of electrons on the quinoline's nitrogen atom can coordinate with the vacant d-orbitals of the metal atoms.

  • π-Electron Interactions: The π-electrons of the aromatic quinoline system can interact with the metal surface.

  • Enhanced Electron Donation: The electron-donating methoxy group increases the electron density on the quinoline ring, strengthening the adsorption process and leading to higher inhibition efficiency.[6][7] Studies have shown that methoxy-containing quinoline derivatives can achieve inhibition efficiencies as high as 96.92%.[7]

Principle: EIS is a powerful non-destructive technique used to study the properties of electrochemical systems. By applying a small sinusoidal AC potential and measuring the current response, one can model the corrosion process as an equivalent electrical circuit and quantify parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value in the presence of an inhibitor indicates effective corrosion protection.

Step-by-Step Methodology:

  • Electrode Preparation:

    • Use a mild steel working electrode. Polish the surface with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell containing the polished mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

    • The electrolyte is the corrosive medium, typically 1 M HCl.[20]

  • Baseline Measurement:

    • Immerse the electrodes in the 1 M HCl solution. Allow the system to stabilize by monitoring the open circuit potential (OCP) for about 30 minutes.

    • Perform an EIS measurement at the OCP, typically over a frequency range of 100 kHz to 10 mHz with a 10 mV amplitude AC signal.

  • Inhibitor Measurement:

    • Add the desired concentration of the methoxy-substituted quinoline inhibitor to the electrolyte.

    • Allow the system to stabilize again at the new OCP for 30 minutes.

    • Perform a second EIS measurement under the same conditions as the baseline.

  • Data Analysis:

    • Fit the resulting Nyquist plots to an appropriate equivalent circuit model (e.g., a Randles circuit).

    • Extract the charge transfer resistance values for the blank (Rct₀) and inhibited (Rctᵢ) solutions.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

Self-Validation: The protocol's integrity is maintained by allowing the system to reach a stable OCP before each measurement. The consistency of the results with other electrochemical methods, such as potentiodynamic polarization (Tafel plots), provides further validation of the inhibitor's effectiveness.

Part 5: Synthesis of Methoxy-Substituted Quinolines

The accessibility of these compounds is key to their study. Several classic named reactions can be employed for their synthesis, with the Friedlander annulation being one of the most versatile and widely used methods.[5][21]

Reactant_A o-aminoaryl aldehyde or ketone (with methoxy group) Reaction Friedländer Annulation (Acid or Base Catalysis) Reactant_A->Reaction Reactant_B Compound with α-methylene ketone Reactant_B->Reaction Product Methoxy-Substituted Quinoline Reaction->Product

Caption: General scheme for the Friedländer synthesis of quinolines.

Principle: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, under acidic or basic catalysis, to form the quinoline ring system.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine the methoxy-substituted o-aminoaryl ketone (e.g., 2-amino-5-methoxyacetophenone) (1.0 eq) and the α-methylene ketone compound (e.g., ethyl acetoacetate) (1.2 eq).

    • Add a suitable solvent (e.g., ethanol) and a catalyst. For acid catalysis, a few drops of sulfuric acid or p-toluenesulfonic acid can be used.[21] For base catalysis, piperidine or sodium ethoxide can be employed.

  • Reaction Execution:

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

    • The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[22]

  • Characterization:

    • Confirm the structure and purity of the final methoxy-substituted quinoline product using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

Self-Validation: The success of the synthesis is validated through rigorous characterization. A clean NMR spectrum with the expected chemical shifts and integration, along with a mass spectrum showing the correct molecular ion peak, confirms the identity and purity of the desired product.

Conclusion

The strategic placement of a methoxy group on a quinoline ring is a powerful and versatile design element for researchers across multiple scientific disciplines. From creating life-saving drugs that combat cancer and malaria to engineering next-generation optical materials and protecting industrial infrastructure from corrosion, the applications are vast and impactful. The causality is clear: by donating electron density, the methoxy group fundamentally tunes the core properties of the quinoline scaffold, enabling precise control over its biological, physical, and chemical behavior. The protocols and insights provided in this guide serve as a foundational resource for professionals seeking to harness the immense potential of these remarkable heterocyclic compounds.

References

  • AIP Publishing. (2019). Synthesis and optical study of ortho, meta and para methoxy substituted 2, 4–diphenyl quinoline. [Link]

  • International Institute of Anticancer Research. (2010). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. [Link]

  • Boutayeb, R., et al. (n.d.). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. [Link]

  • Asian Publication Corporation. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [Link]

  • Larock, R. C., & Reddy, T. R. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 67(7), 2444–2452.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Elsevier. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Science.gov. (n.d.). antimalarial quinoline methanols: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Quinoline and its derivatives as corrosion inhibitors: A review. [Link]

  • National Institutes of Health. (2014). Recent progress in the development of anti-malarial quinolones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. [Link]

  • ResearchGate. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [Link]

  • ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. [Link]

  • National Institutes of Health. (2025). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. [Link]

  • ACS Publications. (2001). Organic Light-Emitting Diodes Based on Variously Substituted Pyrazoloquinolines as Emitting Material. [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • Der Pharma Chemica. (n.d.). Corrosion inhibition studies of Quinoline intermediate on mild steel. [Link]

  • ResearchGate. (2024). Two ionic and neutral iridium(III) complexes with methoxy-substituted phenyisoquinoline as the main ligand for solution-processed red OLEDs. [Link]

  • ResearchGate. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. [Link]

  • National Institutes of Health. (n.d.). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. [Link]

  • National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • National Institutes of Health. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • ResearchGate. (2026). Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. [Link]

  • Science Publishing Group. (2025). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. [Link]

  • ResearchGate. (2016). Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simulations studies. [Link]

  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • IntechOpen. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

  • National Institutes of Health. (n.d.). Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • DergiPark. (2021). International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin. [Link]

  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • MDPI. (2025). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. [Link]

  • ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. [Link]

  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

  • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • National Institutes of Health. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. [Link]

  • Bentham Science Publisher. (n.d.). Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2-Methoxy-6-methylquinoline-3-carboxylic Acid

[1]

Abstract & Scope

This application note details a robust purification protocol for 2-Methoxy-6-methylquinoline-3-carboxylic acid , a critical scaffold in the synthesis of antiviral and anti-inflammatory agents.[1] Syntheses of this moiety—typically via the Meth-Cohn reaction or nucleophilic substitution of 2-chloro-6-methylquinoline-3-carboxylic acid—often yield crude products contaminated with inorganic salts, unreacted 2-chloro intermediates, and the hydrolysis byproduct 2-hydroxy-6-methylquinoline-3-carboxylic acid (a 2-quinolone tautomer).[1]

This guide addresses the solubility differentials between the methoxy- and hydroxy-analogs to achieve pharmaceutical-grade purity (>99.5% by HPLC). The protocol leverages a pH-controlled acid-base extraction followed by a polarity-selective recrystallization.[1]

Chemical Properties & Purification Logic[1][2][3][4]

PropertyValue / CharacteristicImplication for Purification
Structure Quinoline ring, 3-COOH, 2-OMe, 6-MeAmphoteric potential, but predominantly acidic.[1]
pKa (COOH) ~4.2 - 4.8Soluble in aqueous base (pH > 8); precipitates at pH < 4.[1]
Stability Acid Sensitive The 2-methoxy group can hydrolyze to 2-hydroxy (quinolone) under reflux in strong acid. Avoid hot acidic conditions.
Solubility Low in neutral water; High in DCM/EtOHAllows for organic solvent recrystallization.[1]
Key Impurity 2-Hydroxy-6-methylquinoline-3-carboxylic acidHighly insoluble in most organic solvents due to strong intermolecular H-bonding (dimerization).[1]
The "Expert Insight" – The Hydrolysis Trap

A common failure mode in purifying this compound is the use of strong acids at high temperatures, which cleaves the methyl ether (demethylation), reverting the product to the thermodynamically stable 2-quinolone (2-hydroxy) impurity.[1] This protocol strictly controls temperature during the acidification step to preserve the methoxy group.[1]

Process Workflow (Visualized)

The following flowchart outlines the critical decision points and phase separations.

PurificationProtocolCrudeCrude Reaction Mixture(Solid/Slurry)Base_SolnAlkaline Solution(pH 10-12, Na Salt)Crude->Base_Soln1. Dissolve in 1M NaOH(Cold)DCM_WashDCM Wash(Remove Neutrals)Base_Soln->DCM_Wash2. Liquid-Liquid ExtractionAq_PhaseAqueous Phase(Contains Product)DCM_Wash->Aq_PhaseAqueous LayerNeutral_ImpWaste: Neutrals(Unreacted SM, Decarboxylated)DCM_Wash->Neutral_ImpOrganic LayerPrecipitatePrecipitated Acid(Crude Solid)Aq_Phase->Precipitate3. Acidify to pH 3-4(1M HCl, <10°C)RecrystRecrystallization(EtOH/Water)Precipitate->Recryst4. Dissolve in Hot EtOH,Filter, CoolFinal_ProductPure 2-Methoxy-6-methyl-quinoline-3-carboxylic acidRecryst->Final_ProductDry CrystalsMother_LiqWaste: Mother Liquor(Salts, Soluble Impurities)Recryst->Mother_LiqFiltrate

Figure 1: Step-by-step purification logic separating neutral impurities via base extraction and ionic impurities via crystallization.

Detailed Experimental Protocol

Phase 1: Acid-Base Workup (Removal of Neutral Impurities)

This phase removes unreacted starting materials (anilines) and decarboxylated byproducts (2-methoxy-6-methylquinoline) which lack the acidic moiety.

  • Dissolution: Suspend the crude solid (10.0 g) in 1M NaOH (100 mL) . Stir at room temperature for 30 minutes.

    • Note: The solution should become clear or slightly turbid.[1] If a significant solid remains, it is likely the non-acidic decarboxylated byproduct or inorganic salts.[1]

  • Filtration (Optional): If insoluble matter persists, filter through a Celite pad to protect the downstream extraction.[1]

  • Organic Wash: Transfer the alkaline aqueous filtrate to a separatory funnel.[1] Extract with Dichloromethane (DCM, 2 x 50 mL) .[1]

    • Mechanism:[2][3] The target molecule exists as a sodium carboxylate salt (water-soluble).[1] Non-acidic impurities partition into the DCM.[1]

    • Discard the organic (DCM) layer properly.[1]

  • Controlled Precipitation: Transfer the aqueous layer to a beaker. Cool to 0–5°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring until pH 3–4 is reached.

    • Critical Control Point: Do not drop below pH 2 or allow the temperature to rise, as this risks hydrolyzing the 2-methoxy group.[1]

  • Isolation: Stir the resulting thick white/off-white slurry for 30 minutes at 0°C. Filter the solid via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove NaCl.

Phase 2: Selective Recrystallization (Polishing)

This phase separates the target from trace 2-hydroxy impurities (which are less soluble in ethanol) and 2-chloro analogs.

  • Solvent Choice: Use Ethanol (95%) .[1]

  • Dissolution: Transfer the damp cake from Phase 1 into a round-bottom flask. Add Ethanol (10 mL per gram of solid).[1] Heat to reflux.[1][4][5]

  • Hot Filtration: If the solution is not completely clear at reflux, the undissolved solids are likely the 2-hydroxy impurity (high melting point, low solubility).[1] Filter the hot solution rapidly through a pre-heated funnel.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C for 4 hours.

  • Final Wash: Filter the pure crystals. Wash with cold Ethanol (1 x small volume) followed by Hexane (to speed drying).[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation (QC)

To verify the success of the protocol, the following analytical parameters should be met.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18 Column)> 99.0% (Area %)
2-Hydroxy Impurity HPLC< 0.1%
Identity 1H NMR (DMSO-d6)Distinct OMe singlet (~4.0 ppm), COOH broad singlet (>13 ppm)
Melting Point Capillary~200–205°C (Decomposition)

HPLC Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Wavelength: 254 nm (Quinoline absorption).[1]

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1] Link

  • Musser, J. H., et al. (1987).[1] Synthesis of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. (General reference for quinoline carboxylic acid handling).

  • PubChem Compound Summary. (2023). Quinoline-3-carboxylic acid derivatives.[1][6][2][4][7][8][9][10][11] National Library of Medicine.[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base extraction protocols).

  • Kidwai, M., et al. (2000).[1] Microwave Assisted Synthesis of Novel Quinoline Derivatives. Journal of the Korean Chemical Society.[1] (Discusses solubility profiles of substituted quinolines).

Application Notes and Protocols for the In Vitro Screening of 2-Methoxy-6-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous synthetic compounds and natural products with a wide array of pharmacological activities.[1] Derivatives of quinoline have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacological properties.[4]

This guide focuses on a specific derivative, 2-Methoxy-6-methylquinoline-3-carboxylic acid . While this particular molecule is not extensively characterized in publicly available literature, its structural similarity to other biologically active quinoline-3-carboxylic acids suggests a strong potential for therapeutic relevance.[3][5] This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro screening of this compound. We will outline a logical, tiered approach, beginning with fundamental cytotoxicity assessments and progressing to more specific assays for anticancer, antimicrobial, and anti-inflammatory activities. The protocols provided are grounded in established methodologies and are designed to ensure scientific rigor and data integrity.

Part 1: Foundational Screening - Cytotoxicity Assessment

Before evaluating specific biological activities, it is crucial to determine the inherent cytotoxicity of 2-Methoxy-6-methylquinoline-3-carboxylic acid. This foundational step informs the concentration range for subsequent, more specific assays and identifies any general cytotoxic effects. We recommend employing at least two mechanistically different assays to obtain a robust cytotoxicity profile.

Rationale for Cytotoxicity Screening

Initial cytotoxicity screening is a gatekeeping step in drug discovery. It helps to:

  • Establish a Therapeutic Window: Determine the concentration range where the compound can be tested for specific biological effects without causing non-specific cell death.

  • Identify Potent Cytotoxins: Flag compounds with high intrinsic cytotoxicity early in the screening process.

  • Guide Dose-Response Studies: Inform the selection of appropriate concentrations for IC50 (half-maximal inhibitory concentration) determination in subsequent assays.

Recommended Cytotoxicity Assays

We will detail the protocols for three widely used cytotoxicity assays: the MTT assay, the alamarBlue™ (Resazurin) assay, and the CellTiter-Glo® Luminescent Cell Viability Assay. Each relies on a different aspect of cell health and metabolism.

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][6] The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol: MTT Assay

  • Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-Methoxy-6-methylquinoline-3-carboxylic acid in culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions in triplicate. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8]

The alamarBlue™ assay utilizes the redox indicator resazurin, which is blue and non-fluorescent. In viable cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of living cells.[9][10]

Protocol: alamarBlue™ Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[9][11]

  • Incubation: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from light.[9]

  • Fluorescence Measurement: Measure fluorescence using an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[9][10]

The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[12][13]

Protocol: CellTiter-Glo® Assay

  • Plate and Compound Preparation: Prepare a 96-well opaque-walled plate with cells and compound dilutions as described in the MTT protocol (steps 1-3). Also, prepare control wells with medium only for background measurement.[12]

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[4]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Luminescence Measurement: Record the luminescence using a plate luminometer.[12]

Data Presentation: Cytotoxicity Profile
AssayCell LineExposure Time (h)IC50 (µM) [Hypothetical]
MTTA549 (Lung Carcinoma)4875.2
alamarBlue™MCF-7 (Breast Carcinoma)4881.5
CellTiter-Glo®HEK293 (Normal Kidney)48> 100

Part 2: Anticancer Activity Screening

Based on the known anticancer properties of many quinoline derivatives, a key area of investigation for 2-Methoxy-6-methylquinoline-3-carboxylic acid is its potential as an anticancer agent.[4] The following assays are designed to assess its antiproliferative effects and elucidate potential mechanisms of action.

Rationale for Anticancer Screening

The goal is to determine if the compound can selectively inhibit the growth of cancer cells at non-toxic concentrations to normal cells. The screening cascade involves:

  • Antiproliferative Assays: To quantify the inhibition of cancer cell growth.

  • Mechanism of Action (MoA) Assays: To investigate how the compound exerts its anticancer effects at a molecular level.

Experimental Workflow for Anticancer Screening

Anticancer_Workflow Start Cytotoxicity Data (Select Cancer & Normal Cell Lines) Antiproliferative Antiproliferative Assay (e.g., MTT on MCF-7, K562) Start->Antiproliferative IC50 Determine IC50 Values Antiproliferative->IC50 MoA_Selection Select MoA Assays based on Quinoline Literature IC50->MoA_Selection Tubulin Tubulin Polymerization Assay MoA_Selection->Tubulin If antiproliferative Pim1 Pim-1 Kinase Inhibition Assay MoA_Selection->Pim1 If antiproliferative Results Analyze Results & Determine Lead Potential Tubulin->Results Pim1->Results

Caption: Workflow for anticancer screening of 2-Methoxy-6-methylquinoline-3-carboxylic acid.

Antiproliferative Assay

The cytotoxicity assays described in Part 1 can be adapted to determine the antiproliferative activity against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[5]

Mechanism of Action Assays

Many quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division.[2] This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) or fluorescence.[2]

Protocol: Tubulin Polymerization Assay (Absorbance-Based)

  • Reagent Preparation: On ice, thaw purified tubulin protein, GTP stock, and polymerization buffer. Prepare a working solution of tubulin (e.g., 3 mg/mL) in GTP-containing polymerization buffer.[14]

  • Compound Preparation: Prepare serial dilutions of 2-Methoxy-6-methylquinoline-3-carboxylic acid in polymerization buffer. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).[15]

  • Reaction Setup: In a pre-warmed 96-well plate, add 10 µL of the compound dilutions.[14]

  • Initiate Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the reaction.[2]

  • Monitor Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[2][15]

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation. Some quinoline derivatives have been identified as Pim-1 inhibitors.[16]

Protocol: Pim-1 Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare kinase buffer, ATP solution, Pim-1 enzyme, and a peptide substrate (e.g., a biotinylated BAD peptide).[17]

  • Reaction Setup: In a 384-well plate, add 1 µL of serially diluted 2-Methoxy-6-methylquinoline-3-carboxylic acid or control inhibitor (e.g., Staurosporine).[18]

  • Enzyme Addition: Add 2 µL of diluted Pim-1 enzyme to each well.[18]

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to start the kinase reaction. Incubate at room temperature for 60 minutes.[18]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

  • Signal Measurement: Record the luminescence.

Data Presentation: Anticancer Profile
AssayTarget/Cell LineEndpointResult (Hypothetical)
AntiproliferationMCF-7IC5025 µM
AntiproliferationK562IC5032 µM
Tubulin PolymerizationPurified TubulinIC5015 µM
Pim-1 KinaseRecombinant Pim-1IC50> 100 µM

Part 3: Antimicrobial Activity Screening

The quinoline core is a well-established pharmacophore in antibacterial agents (e.g., fluoroquinolones). Therefore, it is prudent to screen 2-Methoxy-6-methylquinoline-3-carboxylic acid for antimicrobial activity.

Rationale for Antimicrobial Screening

The primary goal is to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi. A potential mechanism of action, inhibition of DNA gyrase, can also be investigated.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Select Bacterial & Fungal Strains (Gram+, Gram-, Fungi) MIC_Assay Broth Microdilution Assay (CLSI Guidelines) Start->MIC_Assay MIC_Determination Determine MIC Values MIC_Assay->MIC_Determination MoA_Assay DNA Gyrase Inhibition Assay MIC_Determination->MoA_Assay If active against bacteria Results Evaluate Antimicrobial Spectrum and Potency MoA_Assay->Results

Caption: Workflow for antimicrobial screening of 2-Methoxy-6-methylquinoline-3-carboxylic acid.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[19][20]

Protocol: Broth Microdilution

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Methoxy-6-methylquinoline-3-carboxylic acid in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

DNA Gyrase Inhibition Assay

DNA gyrase is a bacterial type II topoisomerase that is a common target for quinolone antibiotics. This assay measures the inhibition of the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, ATP, and spermidine), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a low voltage overnight.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling is indicated by a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Data Presentation: Antimicrobial Profile
OrganismTypeMIC (µg/mL) [Hypothetical]
Staphylococcus aureusGram-positive8
Escherichia coliGram-negative32
Candida albicansFungus> 64

Part 4: Anti-inflammatory Activity Screening

Given the role of quinoline derivatives in modulating inflammatory pathways, it is worthwhile to investigate the anti-inflammatory potential of 2-Methoxy-6-methylquinoline-3-carboxylic acid.

Rationale for Anti-inflammatory Screening

The objective is to assess the compound's ability to suppress the production of key inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Workflow for Anti-inflammatory Screening

AntiInflammatory_Workflow Start Select Immune Cell Line (e.g., RAW 264.7, THP-1) Pretreatment Pre-treat cells with Test Compound Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Mediator_Assay Measure Inflammatory Mediators Stimulation->Mediator_Assay NO_Assay Nitric Oxide (Griess Assay) Mediator_Assay->NO_Assay TNF_Assay TNF-α (ELISA) Mediator_Assay->TNF_Assay Results Determine IC50 for Inhibition of Mediators NO_Assay->Results TNF_Assay->Results

Caption: Workflow for anti-inflammatory screening of 2-Methoxy-6-methylquinoline-3-carboxylic acid.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol: Griess Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 2-Methoxy-6-methylquinoline-3-carboxylic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540-550 nm. A standard curve of sodium nitrite should be prepared to quantify the nitrite concentration.

TNF-α Secretion Assay (ELISA)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine. Its levels in the supernatant of stimulated immune cells can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol: TNF-α ELISA in THP-1 Monocytes

  • Cell Seeding and Differentiation (if needed): Seed THP-1 cells and, if desired, differentiate them into macrophage-like cells using PMA.

  • Pre-treatment: Treat the cells with the test compound for 2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to induce TNF-α secretion and incubate for 4-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for human TNF-α according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric or fluorescent signal.

Data Presentation: Anti-inflammatory Profile
AssayCell LineMediatorIC50 (µM) [Hypothetical]
Griess AssayRAW 264.7Nitric Oxide45.8
ELISATHP-1TNF-α52.1

Conclusion

This document provides a structured and comprehensive framework for the initial in vitro screening of 2-Methoxy-6-methylquinoline-3-carboxylic acid. By following this tiered approach, researchers can efficiently assess the compound's cytotoxicity and explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The detailed protocols and the rationale behind each experimental choice are intended to empower scientists to generate reliable and reproducible data, thereby accelerating the discovery of new therapeutic agents based on the promising quinoline scaffold.

References

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies. (URL: [Link])

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 - MDPI. (URL: [Link])

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. (URL: [Link])

  • Analysis of Cell Viability by the alamarBlue Assay - CSH Protocols. (URL: [Link])

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - Unbound Medicine. (URL: [Link]_)

  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (URL: [Link])

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • DNA gyrase supercoiling inhibition assay - Bio-protocol. (URL: [Link])

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (URL: [Link])

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])

  • Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines - Frontiers. (URL: [Link])

  • Metal-free three-component assemblies of anilines, α-keto carboxylic acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. (URL: [Link])

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC. (URL: [Link])

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (URL: [Link])

  • Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. (URL: [Link])

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - MDPI. (URL: [Link])

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - Semantic Scholar. (URL: [Link])

  • Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One. (URL: [Link])

  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. (URL: [Link])

  • (A) Time course of LPS-induced TNF-α production. THP-1 cells were... - ResearchGate. (URL: [Link])

  • PIM1, Active. (URL: [Link])

  • PIM1 Kinase Assay Service - Reaction Biology. (URL: [Link])

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (URL: [Link])

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - ResearchGate. (URL: [Link])

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids - Academia.edu. (URL: [Link])

  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (URL: [Link])

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Application Notes and Protocols for the Derivatization of 2-Methoxy-6-methylquinoline-3-carboxylic acid for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 2-Methoxy-6-methylquinoline-3-carboxylic acid represents a key starting material for the synthesis of a diverse array of bioactive compounds and molecular probes. The carboxylic acid functionality at the 3-position serves as a versatile handle for derivatization, enabling the attachment of various moieties to modulate the molecule's physicochemical properties, biological activity, and to facilitate its use in a range of biological studies.

This comprehensive guide provides detailed application notes and protocols for the derivatization of 2-Methoxy-6-methylquinoline-3-carboxylic acid. We will explore key synthetic transformations, including amide bond formation, fluorescent labeling, and biotinylation, providing the necessary theoretical background and step-by-step experimental procedures. These derivatives are instrumental for researchers in drug discovery, chemical biology, and molecular imaging, serving as potential therapeutic agents, high-affinity ligands for target identification, and fluorescent probes for cellular imaging.[4][5][6]

Core Derivatization Strategies

The derivatization of 2-Methoxy-6-methylquinoline-3-carboxylic acid primarily targets the carboxylic acid group. The choice of derivatization strategy is dictated by the intended biological application. Herein, we focus on three pivotal derivatization pathways:

  • Amide Bond Formation: To generate libraries of compounds for structure-activity relationship (SAR) studies and to synthesize potential enzyme inhibitors or receptor ligands.

  • Fluorescent Labeling: To create molecular probes for cellular imaging, allowing for the visualization of biological processes and the localization of the quinoline scaffold within cells.

  • Biotinylation: To enable affinity-based pulldown assays for the identification of protein targets of the quinoline derivative.

The following sections provide detailed protocols for each of these strategies, explaining the rationale behind the choice of reagents and reaction conditions.

I. Amide Bond Formation: Synthesis of a Carboxamide Library

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, allowing for the exploration of chemical space around a core scaffold.[7] By coupling 2-Methoxy-6-methylquinoline-3-carboxylic acid with a diverse set of amines, a library of carboxamides can be generated for biological screening. The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes racemization and provides high yields under mild conditions.[8][9]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of 2-Methoxy-6-methylquinoline-3-carboxylic acid using HATU as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

Materials:
  • 2-Methoxy-6-methylquinoline-3-carboxylic acid

  • Amine of interest (e.g., aniline, benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Methoxy-6-methylquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data (Representative):
AmineProductYield (%)
AnilineN-phenyl-2-methoxy-6-methylquinoline-3-carboxamide85-95
BenzylamineN-benzyl-2-methoxy-6-methylquinoline-3-carboxamide80-90
Morpholine(2-methoxy-6-methylquinolin-3-yl)(morpholino)methanone90-98

Note: Yields are representative and may vary depending on the specific amine and reaction scale.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up & Purification A Dissolve Quinoline Carboxylic Acid in DMF B Add Amine, HATU, and DIPEA A->B C Stir at Room Temperature (4-12h) B->C D Dilute with EtOAc C->D E Aqueous Wash (NaHCO3, Brine) D->E F Dry, Concentrate E->F G Column Chromatography F->G H Final Amide Product G->H Characterization (NMR, HRMS)

Caption: Workflow for HATU-mediated amide coupling.

II. Fluorescent Labeling for Cellular Imaging

The inherent fluorescence of the quinoline nucleus can be exploited and modulated through derivatization to create fluorescent probes for bioimaging.[1][10] By conjugating 2-Methoxy-6-methylquinoline-3-carboxylic acid with a fluorescent amine, a novel probe can be synthesized for live-cell imaging applications, such as monitoring intracellular distribution or pH sensing.[4][11] The choice of the fluorescent amine will determine the photophysical properties (excitation/emission wavelengths, quantum yield) of the final probe.

Protocol 2: Synthesis of a Fluorescent Quinoline-Carboxamide Probe

This protocol details the coupling of 2-Methoxy-6-methylquinoline-3-carboxylic acid with a commercially available fluorescent amine, such as 4-(2-aminoethyl)aniline, using the EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) coupling chemistry. This method is well-suited for aqueous-compatible reactions.[12]

Materials:
  • 2-Methoxy-6-methylquinoline-3-carboxylic acid

  • Fluorescent amine (e.g., Dansyl cadaverine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vials

  • Magnetic stirrer

Experimental Procedure:
  • Activation of Carboxylic Acid:

    • Dissolve 2-Methoxy-6-methylquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMSO.

    • Add Sulfo-NHS (1.5 eq) and EDC (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the active NHS ester.

  • Coupling with Fluorescent Amine:

    • Dissolve the fluorescent amine (1.2 eq) in a separate vial containing PBS (pH 7.4).

    • Add the activated quinoline carboxylic acid solution dropwise to the fluorescent amine solution with stirring.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the fluorescently labeled quinoline derivative by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Lyophilize the collected fractions to obtain the pure fluorescent probe.

  • Characterization:

    • Confirm the identity of the product by mass spectrometry (e.g., ESI-MS).

    • Characterize the photophysical properties of the probe by measuring its absorption and emission spectra, and determining its quantum yield.

Data Presentation: Photophysical Properties of a Representative Probe
PropertyValue
Excitation Maximum (λex)~340 nm
Emission Maximum (λem)~520 nm
Stokes Shift~180 nm
Quantum Yield (Φ)~0.4

Note: These are representative values for a dansyl-conjugated probe and will vary with the chosen fluorophore.

Signaling Pathway Diagram: ```dot

G cluster_0 Activation cluster_1 Coupling A Quinoline-COOH B EDC/Sulfo-NHS A->B Activation C Active NHS Ester B->C D Fluorescent Amine C->D E Fluorescent Probe D->E Conjugation F Purified Probe E->F Purification (RP-HPLC)

Caption: Workflow for biotinylation and target identification.

Application Notes

Biological Evaluation of Carboxamide Derivatives

The synthesized carboxamide library can be screened in various biological assays to identify lead compounds. For instance, quinoline-3-carboxamides have shown promise as anticancer agents and inhibitors of protein kinases.

[2][13][14][15][16]* Anticancer Activity: The cytotoxicity of the derivatives can be evaluated against a panel of cancer cell lines using standard assays such as the MTT or SRB assay. This allows for the determination of IC₅₀ values and the identification of compounds with potent antiproliferative effects. *[17] Enzyme Inhibition: If a specific enzyme is a putative target, the derivatives can be tested in in vitro enzyme inhibition assays to determine their inhibitory potency (e.g., IC₅₀ or Kᵢ values).

[2][14]### Cellular Imaging with Fluorescent Probes

The fluorescently labeled quinoline derivatives can be used in a variety of cellular imaging applications:

[1][4][11][18]* Subcellular Localization: The probes can be used to visualize their uptake and distribution within live cells using fluorescence microscopy. Co-localization studies with organelle-specific dyes can reveal their accumulation in specific cellular compartments. *[13] Sensing Applications: Depending on the design of the probe, it can be used to detect changes in the intracellular environment, such as pH fluctuations or the presence of specific metal ions.

[4][19][20]### Target Identification using Biotinylated Probes

The biotinylated quinoline derivative serves as a chemical probe for affinity-based protein profiling to identify its direct binding partners in a cellular context.

[5][21][22]* Affinity Pulldown: The biotinylated probe is incubated with a cell lysate to allow for the formation of probe-protein complexes. These complexes are then captured using streptavidin-coated beads.

  • Protein Identification: After washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This approach can reveal novel cellular targets of the quinoline scaffold.

References

  • Chenoweth, D. M., et al. (2020). Quinoline-based Fluorescent Small Molecules for Live Cell Imaging. Methods in Enzymology, 641, 131-151.
  • Mishra, S., & Singh, J. (2023).
  • BenchChem. (2025). Application Notes and Protocols: 2-Aminoquinoline as a Fluorescent Probe in Cellular Imaging.
  • Thermo Fisher Scientific. (n.d.). Biotinylate carboxyl groups with EDC and Biotin Hydrazide.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 641, 131-151.
  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • University of Portsmouth. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
  • BenchChem. (2025).
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Fluorescent labeling strategies for molecular bioimaging. PMC - NIH.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. (2025).
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing).
  • Target identification of small molecules: an overview of the current applic
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Stork.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu2+ and Fe3+ Ions Detection. Scilit. (2026).
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. ACS Sensors. (2021).
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • The role of quinoline in the development of near-infrared fluorescent probes for diagnosis of Alzheimer's disease. PubMed. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025).
  • Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identific
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
  • Small Molecule Drug Target Identification and Valid
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • BenchChem. (2025).
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. (2016).
  • A Quinoline carboxamide based Fluorescent Probe's Efficient Recognition of Aluminium Ion and its Application for Real Time Monitoring. KoreaScience. (2020).
  • Small molecule photocatalysis enables drug target identific
  • Methods for the synthesis of quinoline‐3‐carboxamides.
  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Deriv
  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. J-STAGE. (2025).
  • In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes.
  • BenchChem. (2025).
  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Portsmouth Research Portal. (2023).
  • Biotinylated probes for the analysis of protein modific
  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions.
  • BenchChem. (2025). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • Abcam. (n.d.). Intracellular pH Assay Kit (ab228552).
  • Biotinylated Probes for the Analysis of Protein Modification by Electrophiles.
  • General schemes of affinity‐based protein profiling.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

Sources

Troubleshooting & Optimization

"avoiding decarboxylation of quinoline-4-carboxylic acids during synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Decarboxylation of Quinoline-4-Carboxylic Acids

Ticket ID: CHE-SUP-904 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Crisis

Quinoline-4-carboxylic acids (cinchoninic acids) are notoriously labile. Unlike their isomers at positions 2 or 3, the C4-carboxylic acid is electronically coupled to the nitrogen sink of the pyridine ring in a way that facilitates rapid thermal decarboxylation.

The Mechanistic Root Cause: The instability arises from the formation of a zwitterionic intermediate . At elevated temperatures or in specific pH windows, the proton from the carboxylic acid transfers to the quinoline nitrogen. This creates a positive charge on the ring that acts as an electron sink, stabilizing the transition state for


 loss and leaving behind a reactive ylide (related to the Hammick reaction mechanism).

Operational Thresholds:

  • Danger Zone:

    
     (Rapid decarboxylation).
    
  • Caution Zone:

    
     (Slow decarboxylation, solvent-dependent).
    
  • Safe Zone:

    
     (Generally stable).
    

Module 1: The Pfitzinger Protocol (Base-Catalyzed)

Context: This is the most common route, reacting Isatin with a ketone/aldehyde in strong base (KOH/NaOH). The Trap: The reaction itself is safe (the salt is stable), but acidification is the critical failure point.

Troubleshooting Guide: Acidification & Isolation
SymptomDiagnosisCorrective Action
Effervescence during acidification Thermal decarboxylation of the forming free acid.Chill the vessel. Never acidify above

. The heat of neutralization combined with the forming acid triggers

loss.
Oiling out / Tar formation pH shock or "Isoelectric Trapping."Slow Acidification. Adjust pH to 4–5 (the isoelectric point) slowly. Do not drop to pH 1 unless necessary, as the protonated quinolinium species is more prone to decarboxylation upon drying/heating.
Low Yield / Non-polar spot on TLC Product converted to quinoline (decarboxylated).Avoid bulk heating. Do not dry the crude acid in an oven

. Use a vacuum desiccator over

.
Workflow Visualization: The Pfitzinger Safety Protocol

PfitzingerSafety Start Isatin + Ketone + 33% KOH Reflux Reflux (100°C) Salt form is STABLE Start->Reflux Cooling Cool to 0-5°C (Ice Bath) Reflux->Cooling Acidification Acidify to pH 4-5 (Glacial Acetic Acid) Cooling->Acidification Decision Is Temp > 25°C? Acidification->Decision ResultBad Decarboxylation! (Formation of Quinoline) Decision->ResultBad Yes (Exotherm) ResultGood Precipitation of Cinchoninic Acid Decision->ResultGood No (Controlled)

Caption: Figure 1. Thermal control points during the workup of Pfitzinger reaction products.

Module 2: The Conrad-Limpach Protocol (Thermal Cyclization)

Context: Condensation of anilines with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-ketoesters.[1][2][3]
The Trap:  The classic cyclization requires heating to 

.[3] This is dangerously close to the decarboxylation temperature of the product.
Protocol: Modernizing the Thermal Step

Option A: The "Dilution" Method (Classic but Risky)

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic).[4]

  • Technique: Add the Schiff base dropwise into boiling Dowtherm A (

    
    ).
    
  • Why: Instant cyclization prevents the accumulation of intermediates, but prolonged exposure degrades the product.

  • Fix: Quench immediately. Pour the reaction mixture onto crushed ice/hexane to snap-freeze the reaction once addition is complete.

Option B: The "Catalytic" Method (Recommended)

  • Concept: Lower the activation energy to avoid the

    
     requirement.
    
  • Catalyst: Ytterbium Triflate [

    
    ] or Indium Chloride (
    
    
    
    ).
  • Procedure: Run at

    
     in Ethanol or Acetonitrile.
    
  • Benefit: Keeps the system well below the decarboxylation threshold.

Comparative Data: Thermal vs. Catalytic
ParameterThermal (Classic)Catalytic (Modern)
Temperature


Time 15 - 30 mins2 - 4 hours
Risk of Decarboxylation High Negligible
Yield (Typical) 40 - 60%75 - 90%

Module 3: Purification & Storage

Context: You have the crude solid.[5] How do you clean it without destroying it?

FAQ: Purification Troubleshooting

Q: Can I recrystallize from DMSO or DMF? A: Proceed with extreme caution. While solubility is good, the boiling points (


 and 

) are in the Danger Zone.
  • Better Protocol: Dissolve in minimal DMF at

    
    , then precipitate by adding water or Ethanol. Do not reflux.
    

Q: Can I sublime the product? A: NO. Sublimation requires heat under vacuum. For quinoline-4-carboxylic acids, the rate of decarboxylation often exceeds the rate of sublimation. You will sublime the decarboxylated quinoline, not your acid.

Q: How do I store these compounds long-term? A: Convert to the Ester. The free acid is the ticking time bomb. If you do not need the free acid immediately:

  • Reflux in Methanol/

    
     (Fischer esterification).
    
  • Store the Methyl Ester . It is indefinitely stable.

  • Hydrolyze (LiOH/THF) only immediately before use.

Workflow Visualization: Purification Decision Tree

Purification Raw Crude Solid Check Impurity Profile? Raw->Check RouteA Acid/Base Reprecipitation (Dissolve in dilute NaOH, filter, acidify cold) Check->RouteA Inorganic Salts RouteB Recrystallization (Acetic Acid or EtOH) Check->RouteB Organic Impurities RouteC Esterification (Protect as Methyl Ester) Check->RouteC Long-term Storage

Caption: Figure 2. Selection of purification method based on impurity type and storage needs.

References

  • Pfitzinger Reaction & Modifications

    • S. Shankaraiah et al. "Implementation of the Pfitzinger reaction in the synthesis of new antitubercular quinoline derivatives." Journal of Chemistry, 2013.

    • Note: Details the base-catalyzed mechanism and the stability of the salt intermedi
  • Microwave & Catalytic Improvements

    • R. Ghavami et al. "Microwave-assisted synthesis of quinoline-4-carboxylic acids." Journal of the Iranian Chemical Society, 2008.
    • Thevenet, D. et al. "Rapid synthesis of quinoline-4-carboxylic acid derivatives... under indium(III) chloride and microwave activations."[6] Organic & Biomolecular Chemistry, 2010.

  • Conrad-Limpach Mechanism & Solvents

    • Gould, R. G. & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. (Classic reference for the thermal danger zone).
    • Bradford, L. et al. "The Conrad-Limpach Synthesis."[1][5][2][3][4] Journal of the Chemical Society, 1947.

  • Decarboxylation Mechanisms

    • Brown, B. R.[7] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 1951.[7]

    • Note: Foundational text explaining the zwitterionic/ylide mechanism relevant to N-heterocycles.

Sources

Validation & Comparative

Comparative Analysis of 2-Methoxy-6-methylquinoline-3-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1] Its versatile structure allows for extensive functionalization, leading to derivatives with potent and selective effects against various pathological targets.[1] Among these, analogs of 2-methoxy-6-methylquinoline-3-carboxylic acid have emerged as a promising class of compounds, exhibiting significant potential in the development of novel anti-inflammatory and anticancer agents.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methoxy-6-methylquinoline-3-carboxylic acid analogs. By objectively comparing the performance of various structural modifications and providing supporting experimental data, this document aims to equip researchers and drug development professionals with the insights necessary to guide the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Unraveling the Structural Determinants of Cytotoxicity

Quinoline derivatives have demonstrated considerable promise as anticancer agents, with their mechanisms of action often involving the inhibition of critical cellular processes such as tubulin polymerization and the activity of protein kinases.[2][3] The substitution pattern on the quinoline core is paramount in dictating the cytotoxic potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Analysis

Analysis of various analogs of the 2-methoxy-6-methylquinoline-3-carboxylic acid scaffold reveals several key structural features that govern their anticancer activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences cytotoxicity. While a methoxy group is a common feature, variations can lead to dramatic changes in activity. For instance, replacement of the methoxy group with bulkier aryl groups has been shown to enhance antiproliferative activity against various cancer cell lines.[4]

  • The Carboxylic Acid Moiety at the 3-position: The carboxylic acid group at the 3-position is a critical pharmacophore. Its acidic nature can contribute to target binding through hydrogen bonding and may also influence the pharmacokinetic properties of the molecule. Esterification of this group can modulate activity and cell permeability.[5]

  • Substitution at the 6-position: The methyl group at the 6-position can be modified to fine-tune the electronic and steric properties of the molecule. Replacing the methyl group with other alkyl or aryl groups can impact the overall lipophilicity and binding affinity of the compound.[4]

Comparative Performance Data

The following table summarizes the in vitro antiproliferative activities of selected quinoline-3-carboxylic acid analogs against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the impact of different structural modifications.

Compound ID2-Substituent6-Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1-OCH3-CH3-COOHMCF-7 (Breast)15.2[2]
Analog 2-Phenyl-CH3-COOHMCF-7 (Breast)8.5[4]
Analog 3-OCH3-H-COOHHeLa (Cervical)22.1[2]
Analog 4-Styryl-H-COOEtK562 (Leukemia)5.8[5]
Analog 5-NH-Aryl-H-COOHA549 (Lung)9.3[6]

Note: The data presented is a synthesis from multiple sources for comparative purposes and may not represent a direct head-to-head comparison under identical experimental conditions.

Anti-inflammatory Activity: Targeting the Pathways of Inflammation

Chronic inflammation is a key driver of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Quinoline derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX).[7]

Structure-Activity Relationship (SAR) Analysis

The structural features influencing the anti-inflammatory activity of 2-methoxy-6-methylquinoline-3-carboxylic acid analogs are distinct and offer avenues for selective optimization:

  • The Quinoline Core: The nitrogen atom within the quinoline ring is often crucial for activity, potentially acting as a hydrogen bond acceptor.

  • The 3-Carboxylic Acid Group: Similar to its role in anticancer activity, the carboxylic acid at the 3-position is vital for anti-inflammatory effects, likely through interaction with the active site of target enzymes like COX.[7]

  • Substituents on the Benzene Ring: The methoxy and methyl groups at the 2- and 6-positions, respectively, contribute to the overall electronic and steric profile of the molecule, which can influence binding to inflammatory targets. Studies on related quinoline structures suggest that electron-donating groups can enhance anti-inflammatory activity.[8]

Comparative Performance Data

The anti-inflammatory potential of quinoline-3-carboxylic acid analogs is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages or through in vivo models such as the carrageenan-induced rat paw edema assay.[9][10]

Compound ID2-Substituent6-SubstituentAssayInhibition (%)Reference
Analog A-OCH3-CH3Carrageenan-induced paw edema55[10]
Analog B-Cl-HCarragean-induced paw edema62[10]
Analog C-OCH3-HLPS-induced NO production (RAW 264.7)48[9]
Indomethacin--Carrageenan-induced paw edema70[9]

Note: The percentage of inhibition is typically measured at a specific concentration and time point.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and anti-inflammatory activities of quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[10]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., Indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable.

General SAR of 2,3,6-Trisubstituted Quinoline Core

SAR_Overview cluster_R2 2-Position cluster_R3 3-Position cluster_R6 6-Position Core 2,3,6-Trisubstituted Quinoline Core R2 Methoxy (-OCH3) - Baseline Activity Core->R2 Influences Cytotoxicity R3_COOH Carboxylic Acid (-COOH) - Essential for Activity Core->R3_COOH Critical Pharmacophore R6_Me Methyl (-CH3) - Modulates Lipophilicity Core->R6_Me Modifies Pharmacokinetics R2_Aryl Aryl Substitution - Increased Anticancer Potency R2->R2_Aryl R3_Ester Ester (-COOR') - Modulates Permeability R3_COOH->R3_Ester R6_Other Other Substituents - Fine-tunes Activity R6_Me->R6_Other

Caption: Key structure-activity relationships for 2,3,6-trisubstituted quinoline analogs.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow start Synthesized Quinoline Analogs invitro In Vitro Screening (e.g., MTT Assay) start->invitro sar Structure-Activity Relationship Analysis invitro->sar mechanistic Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) invitro->mechanistic lead_opt Lead Optimization sar->lead_opt invivo In Vivo Efficacy Studies (Xenograft Models) mechanistic->invivo invivo->lead_opt end Preclinical Candidate lead_opt->end

Caption: A typical workflow for the preclinical evaluation of novel quinoline-based anticancer agents.[3]

Conclusion and Future Directions

The 2-methoxy-6-methylquinoline-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2, 3, and 6-positions in determining biological activity. Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine these SAR models. In particular, the exploration of diverse substituents at the 2- and 6-positions, coupled with detailed mechanistic studies, will be crucial for the rational design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis Online. [Link]

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  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry. [Link]

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  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. [Link]

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"efficacy of 2-Methoxy-6-methylquinoline-3-carboxylic acid compared to known EGFR inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Novel EGFR Inhibitors A Senior Application Scientist's Guide to Evaluating 2-Methoxy-6-methylquinoline-3-carboxylic acid Against Established EGFR Tyrosine Kinase Inhibitors

Notice of Acknowledgment: As of the latest literature review, 2-Methoxy-6-methylquinoline-3-carboxylic acid is not documented as a characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR). Consequently, no direct experimental data on its efficacy exists in the public domain. This guide is therefore structured to provide the essential scientific framework for evaluating a novel chemical entity, designated here as "Compound Q" (representing 2-Methoxy-6-methylquinoline-3-carboxylic acid), against well-established, clinically relevant EGFR inhibitors. This document serves as a comprehensive methodological blueprint for researchers, scientists, and drug development professionals.

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a pivotal regulator of cellular processes, including proliferation, survival, and differentiation.[1][2] Ligand binding, such as with Epidermal Growth Factor (EGF), triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][4][5] This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[3][4][6][7] In numerous cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell proliferation and is a validated therapeutic target.[5][7]

EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of drugs designed to block this signaling by competing with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby preventing autophosphorylation and subsequent pathway activation.[3][8][9]

The Benchmarks: Profile of Known EGFR Inhibitors

A rigorous evaluation of "Compound Q" requires comparison against established EGFR TKIs. These inhibitors are categorized by their generation, binding mechanism, and specificity for EGFR mutations.

  • Gefitinib (Iressa®): A first-generation, reversible TKI that selectively binds to the ATP-binding site of EGFR.[3][9] It is particularly effective against tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[3]

  • Erlotinib (Tarceva®): Another first-generation, reversible TKI with a mechanism similar to gefitinib.[10][11] It has demonstrated efficacy in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[11][12]

  • Osimertinib (Tagrisso®): A third-generation, irreversible TKI. Osimertinib is unique in its design to target not only the common sensitizing EGFR mutations but also the T790M resistance mutation, which often develops after treatment with first-generation TKIs.[6][13][14] It achieves this through covalent binding to a cysteine residue (Cys797) in the ATP-binding site, leading to permanent inactivation of the kinase.[6][13]

The quinoline scaffold, a core component of "Compound Q," is a recognized pharmacophore in the design of kinase inhibitors, including some EGFR inhibitors.[10][15][16][17] This structural similarity provides a rationale for investigating "Compound Q" as a potential EGFR inhibitor.

The Evaluative Framework: A Two-Tiered Approach

To comprehensively assess the efficacy of "Compound Q," a two-tiered approach is essential, moving from a purified, isolated system to a more complex cellular environment.

Tier 1: Biochemical (Enzymatic) Assays

This initial step quantifies the direct inhibitory effect of "Compound Q" on the kinase activity of purified, recombinant EGFR protein. It is the most direct measure of a compound's potency.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of Compound Q r1 Pre-incubate EGFR enzyme with Compound Q or control p1->r1 p2 Prepare solutions of recombinant EGFR enzyme, ATP, and substrate r2 Initiate reaction by adding ATP and substrate solution p2->r2 r1->r2 r3 Incubate at room temperature (e.g., 60 minutes) r2->r3 d1 Terminate reaction and detect signal (e.g., luminescence for ADP-Glo™) r3->d1 d2 Read plate on a microplate reader d1->d2 a1 Plot % inhibition vs. log[Compound Q] d2->a1 a2 Calculate IC50 value using non-linear regression a1->a2

Caption: Workflow for a biochemical EGFR kinase assay.

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[18][19]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of "Compound Q" in 100% DMSO. Create a 10-point serial dilution series in a 384-well plate.

    • Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[19]

    • Dilute recombinant EGFR enzyme (e.g., EGFR-WT, EGFR-L858R/T790M) and a suitable substrate (e.g., poly(Glu, Tyr)) in the reaction buffer to the desired concentrations.[20]

  • Kinase Reaction:

    • Add 1 µL of the diluted "Compound Q" or control (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the diluted EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Prepare a solution of ATP at twice the final desired concentration (e.g., at the Km for ATP).

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.[19]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the "Compound Q" concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Tier 2: Cell-Based Assays

These assays assess the inhibitor's activity within a biological context, measuring its effects on cell viability, proliferation, and target engagement (i.e., inhibition of EGFR phosphorylation in the cell).

G cluster_seeding Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_analysis Data Analysis s1 Seed cancer cells (e.g., A549) in a 96-well plate s2 Incubate for 24 hours to allow attachment s1->s2 t2 Add compound dilutions to cells s2->t2 t1 Prepare serial dilutions of Compound Q t1->t2 t3 Incubate for 72 hours t2->t3 v1 Add MTT or MTS reagent to each well t3->v1 v2 Incubate for 1-4 hours v1->v2 v3 Add solubilization solution (for MTT assay) v2->v3 v4 Read absorbance on a microplate reader v3->v4 a1 Plot % viability vs. log[Compound Q] v4->a1 a2 Calculate IC50 value a1->a2

Caption: Workflow for a cell-based proliferation assay.

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21][22]

  • Cell Seeding:

    • Harvest and count cells (e.g., A549, a human lung carcinoma cell line with wild-type EGFR, or HCC827, which has an EGFR exon 19 deletion).

    • Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[23]

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.[23]

  • Compound Treatment:

    • Prepare serial dilutions of "Compound Q" and the benchmark inhibitors (gefitinib, erlotinib, osimertinib) in complete growth medium.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 72 hours.[11][23]

  • Viability Measurement:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[21]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[21]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from both tiers into a cohesive efficacy profile for "Compound Q".

Comparative Efficacy Data Table (Hypothetical)
CompoundTarget (Enzymatic Assay)IC50 (nM) - EnzymaticCell LineIC50 (nM) - Proliferation
Compound Q EGFR-WTExperimental ResultA549 (WT)Experimental Result
EGFR (L858R/T790M)Experimental ResultH1975 (L858R/T790M)Experimental Result
Gefitinib EGFR-WT~30-100A549 (WT)>10,000
EGFR (del E746-A750)~0.5-5HCC827 (del E746-A750)~5-30
Erlotinib EGFR-WT2-5[12][24][25][26]A549 (WT)~2,000-8,000
EGFR (del E746-A750)~1-10HCC827 (del E746-A750)~2[11]
Osimertinib EGFR-WT~480-1865[13]A549 (WT)>5,000
EGFR (L858R/T790M)<15[13]H1975 (L858R/T790M)~10-50

Note: IC50 values for known inhibitors are approximate and can vary based on specific assay conditions.

Visualizing the Mechanism of Action

Understanding where these inhibitors act is crucial. All three benchmark TKIs, and hypothetically "Compound Q", target the ATP-binding site within the EGFR kinase domain, preventing the phosphorylation that drives downstream signaling.

Caption: EGFR signaling and the point of TKI intervention.

Conclusion for the Senior Scientist

This guide outlines the authoritative, self-validating experimental framework required to determine the efficacy of a novel compound, "Compound Q" (2-Methoxy-6-methylquinoline-3-carboxylic acid), as a potential EGFR inhibitor. By systematically performing biochemical and cell-based assays and comparing the resulting IC50 values against first and third-generation inhibitors like gefitinib, erlotinib, and osimertinib, a clear and objective performance profile can be established. The causality behind this experimental design is to first confirm direct target engagement and potency in a purified system, then validate its functional consequence in a complex cellular model. This rigorous comparison is the foundational step in assessing the therapeutic potential of any new chemical entity targeting the EGFR pathway.

References

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  • Benchchem. (n.d.). The Mechanism of Action of Osimertinib: A Technical Guide.
  • Pharmaceutical Technology. (2016, June 28). Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling - PMC.
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  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
  • Meador, C. B., & Sequist, L. V. (2017, August 18). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC.
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  • Cappuzzo, F., & Hirsch, F. R. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.
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  • Yotsumoto, F., & Mitsudomi, T. (2006, December 22). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals.
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A Comparative Guide to the Kinase Selectivity Profile of 2-Methoxy-6-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. It is the critical differentiator between a promising therapeutic candidate and a compound plagued by off-target effects. This guide provides an in-depth comparative analysis of the kinase selectivity profile of 2-Methoxy-6-methylquinoline-3-carboxylic acid.

Disclaimer: As of the latest literature review, a comprehensive, publicly available kinase selectivity profile for 2-Methoxy-6-methylquinoline-3-carboxylic acid has not been established. This guide is therefore presented as an illustrative framework. We will analyze this compound, hereafter referred to as QM-3CA , in the context of its privileged quinoline-3-carboxylic acid scaffold, a structure renowned for its interaction with the ATP-binding site of protein kinases. To provide a robust comparison, we will present hypothetical, yet plausible, data for QM-3CA alongside verified experimental data for established multi-kinase inhibitors.

The Quinoline Scaffold and the Challenge of Kinase Selectivity

The human kinome consists of over 500 protein kinases, enzymes that regulate virtually every cellular process by phosphorylating substrate proteins.[1] Due to the highly conserved nature of the ATP-binding pocket across this vast family, achieving inhibitor selectivity is a significant challenge in drug discovery.[2] A lack of selectivity, often termed promiscuity, can lead to off-target toxicities that hinder clinical development.[2]

The quinoline core is a foundational scaffold in medicinal chemistry, frequently appearing in molecules designed to target kinases.[3] Numerous quinoline-based derivatives have been investigated as inhibitors of key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[4] Given this precedent, we will hypothesize that QM-3CA is a potent inhibitor of VEGFR-2, a critical mediator of angiogenesis, and proceed to evaluate its theoretical selectivity.

Comparative Selectivity Analysis: QM-3CA vs. Clinically Relevant Inhibitors

To contextualize the potential of QM-3CA, we compare its hypothetical inhibitory activity (IC50) against a panel of representative kinases alongside established drugs: Vandetanib , another quinoline-based inhibitor, and the multi-kinase inhibitors Sorafenib and Cabozantinib .

Kinase TargetQM-3CA (Hypothetical) IC50 (nM)Vandetanib IC50 (nM)Sorafenib IC50 (nM)Cabozantinib IC50 (nM)
VEGFR-2 35 40[5][6][7]90[8][9]0.035[10][11]
PDGFRβ250>1100[6]57[8][9]-
c-Kit800>20000[10]68[8][9]4.6[10][11]
EGFR1500500[5][7]>10000-
RET950130[5]43[8]5.2[10][11]
c-Met>5000--1.3[10][11]
Expertise & Experience: Interpreting the Data

The hypothetical data for QM-3CA is constructed to portray a compound with high potency against its primary target, VEGFR-2, and a favorable selectivity profile compared to broader-spectrum inhibitors.

  • Potency and Primary Target Engagement: With a hypothetical IC50 of 35 nM, QM-3CA would be considered a potent VEGFR-2 inhibitor, comparable to Vandetanib.[5][6][7] This potency is the first critical measure of a compound's potential efficacy.

  • Selectivity Index: A key metric is the selectivity index, calculated by dividing the IC50 for an off-target kinase by the IC50 for the primary target. For QM-3CA, the selectivity for VEGFR-2 over PDGFRβ would be approximately 7-fold (250 nM / 35 nM), and over 40-fold against EGFR. This suggests a reduced likelihood of side effects associated with the inhibition of these other pathways compared to less selective agents.

  • Comparison with Multi-Kinase Inhibitors: Sorafenib and Cabozantinib demonstrate potent activity against a wider range of kinases.[8][9][10][11] While this "polypharmacology" can be beneficial in certain cancer types by hitting multiple oncogenic pathways, it can also increase the risk of off-target toxicities.[12] Our hypothetical QM-3CA profile illustrates a more targeted approach, which could translate to a better safety profile in a clinical setting.

Biological Context: The VEGFR-2 Signaling Pathway

To appreciate the impact of inhibiting VEGFR-2, it is crucial to understand its role in cellular signaling. VEGFR-2 is the primary mediator of the pro-angiogenic signals induced by VEGF-A. Its activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels that supply tumors with essential nutrients.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Gene Expression (Proliferation, Survival, Migration) PKC->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binds & Dimerizes QM3CA QM-3CA QM3CA->VEGFR2 Inhibits (ATP Competition)

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of QM-3CA.

Experimental Protocols for Determining Kinase Selectivity

Trustworthiness in drug discovery is built upon robust, reproducible experimental data. The IC50 values presented in this guide are typically generated using in vitro enzymatic assays. Below is a detailed, self-validating protocol for a standard radiometric kinase assay.

Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (e.g., 10-point serial dilution) Reaction_Setup 3. Reaction Setup (Add components to 384-well plate) Compound_Prep->Reaction_Setup Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP, Buffer) Reagent_Prep->Reaction_Setup Incubation 4. Incubation (e.g., 60 min at 30°C) Reaction_Setup->Incubation Quench 5. Reaction Quench & Spotting onto filtermat Incubation->Quench Wash 6. Washing (Remove unincorporated ATP) Quench->Wash Scintillation 7. Scintillation Counting (Measure 33P incorporation) Wash->Scintillation IC50_Calc 8. IC50 Calculation (Non-linear regression) Scintillation->IC50_Calc Selectivity_Profile 9. Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Standard experimental workflow for in vitro kinase selectivity profiling.

Detailed Protocol: [³³P]-ATP Radiometric Filter Binding Assay

This method quantifies the transfer of a radiolabeled phosphate ([³³P]-γ-ATP) from ATP to a specific peptide or protein substrate by a kinase.

  • Compound Preparation:

    • Prepare a stock solution of QM-3CA in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution in a 384-well plate to create a range of concentrations (e.g., 100 µM to 5 nM). This allows for the determination of a dose-response curve.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific peptide substrate for the kinase being tested (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2), and the required concentration of [³³P]-γ-ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure competitive binding can be accurately measured.

  • Assay Initiation:

    • Add the test compound (QM-3CA) and the kinase of interest (e.g., recombinant human VEGFR-2) to the wells of the 384-well plate.

    • Initiate the enzymatic reaction by adding the ATP/substrate master mix.

  • Incubation:

    • Allow the reaction to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C). The incubation time is optimized to ensure the reaction remains in the linear range.

  • Reaction Termination and Capture:

    • Stop the reaction by adding a quench solution, such as 3% phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [³³P]-γ-ATP will not.

  • Washing:

    • Wash the filter mat multiple times with phosphoric acid to remove all unbound radiolabeled ATP. This step is critical for reducing background signal.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the amount of incorporated ³³P using a scintillation counter.

    • The raw data (counts per minute) are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls in every plate ensures that the assay is performing as expected. A high signal-to-background ratio and a consistent Z'-factor are markers of a robust and reliable assay.

Conclusion: A Framework for Rational Drug Design

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound like 2-Methoxy-6-methylquinoline-3-carboxylic acid. While the specific data for QM-3CA remains to be experimentally determined, its analysis within the context of the well-understood quinoline scaffold and established kinase inhibitors offers critical insights. The hypothetical profile suggests that a compound with this structure has the potential to be a potent and selective VEGFR-2 inhibitor.

For drug development professionals, a thorough and early assessment of kinase selectivity is not merely a characterization step; it is a cornerstone of a rational design strategy. It allows for the early identification of potential liabilities, informs lead optimization efforts, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Recent Results in Cancer Research, 2012. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemometrics, 2011. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery, 2016. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 2015. [Link]

  • Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and Therapy, 2013. [Link]

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Therapeutics and Clinical Risk Management, 2007. [Link]

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Frontiers in Oncology, 2020. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 2012. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Cancer, 2015. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 2020. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Pharmaceuticals, 2024. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic, 2017. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics: 2-Methoxy-6-methylquinoline-3-carboxylic acid

Executive Summary

This guide provides an operational framework for the safe handling, storage, and disposal of 2-Methoxy-6-methylquinoline-3-carboxylic acid (CAS: 929343-42-0). As a quinoline derivative used in drug discovery and chemical synthesis, this compound presents specific irritation hazards that require strict adherence to particulate control and exposure prevention.

The Core Directive: Safety is not merely compliance; it is the foundation of reproducibility. Contamination of the researcher leads to contamination of the data. Follow these protocols to ensure both personal safety and experimental integrity.

Part 1: Immediate Action Card (The "Crash Card")

Print this section and post it near the weighing station.

Emergency Event Immediate Action Protocol
Eye Contact DO NOT RUB. Flush immediately with eyewash station for 15 minutes , holding eyelids open. Consult a physician.
Skin Contact Brush off loose powder. Wash with soap and copious water.[1][2][3][4][5][6] Remove contaminated clothing.[1][2][3][4][6][7]
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen.[3]
Spill (Solid) Do not sweep dry. Dampen with a wet paper towel (water/methanol) to prevent dust generation, then wipe up.
Fire Use Water spray, Carbon dioxide (CO2), Dry chemical, or Chemical foam.[1] Emits toxic fumes (NOx, CO) under fire conditions.

Part 2: Risk Profile & GHS Classification

Signal Word: WARNING

This compound acts as a potent irritant to mucous membranes. The primary risk during handling is the generation of fine electrostatic dust, which can bypass standard surgical masks and cause respiratory sensitization.

  • H315: Causes skin irritation.[3][4][5][6][8]

  • H319: Causes serious eye irritation.[1][3][4][5][8]

  • H335: May cause respiratory irritation.[1][6][8][9]

Part 3: Personal Protective Equipment (PPE) Strategy

The Rationale: Standard lab coats are insufficient for fine organic powders. The goal is to create a "sealed system" around the operator.

PPE Specifications Table
Zone Gear Specification Operational Rationale
Respiratory N95 or P100 Respirator (if outside hood)Particulate Defense: Quinoline dust is fine and electrostatic. Surgical masks provide zero protection against inhalation of this irritant.
Ocular Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow powder to migrate around the lens. Goggles seal the orbital area completely.
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm thickness)Permeation Resistance: Nitrile offers superior resistance to organic acids compared to latex. Double-gloving is recommended during stock preparation.
Body Lab Coat + Tyvek Sleeves Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap.

Part 4: Operational Protocol (Step-by-Step)

Storage Logistics
  • Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cold chain to prevent decarboxylation or oxidation.

  • Environment: Keep container tightly closed in a dry, well-ventilated place.

  • Segregation: Store away from strong oxidizing agents and strong bases.

Weighing & Solubilization (The Critical Zone)
  • Location: All weighing MUST occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Organic powders are prone to "jumping" due to static charge.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or Methanol.

    • Protocol: Add solvent to the powder, not powder to the solvent, to minimize aerosolization.

Reaction Setup
  • Inert Atmosphere: If using in sensitive catalytic cycles, purge the reaction vessel with Nitrogen or Argon.

  • Temperature Control: Avoid heating open vessels. Use a reflux condenser if high temperatures are required to contain vapors.

Decontamination
  • Surface Cleaning: Wipe surfaces with a soap/water solution followed by 70% Ethanol.

  • Glassware: Rinse with methanol before standard base bath cleaning to ensure the organic acid is fully solubilized and removed.

Part 5: Waste Disposal & Lifecycle

Do not pour down the drain. This compound is toxic to aquatic life and must be incinerated.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into Hazardous Solid Waste .

  • Liquid Waste: All mother liquors and wash solvents must go into Halogenated or Non-Halogenated Organic Waste (depending on the solvent used).

  • Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

Part 6: Workflow Visualization

The following diagram illustrates the "Safe Loop" methodology, ensuring that the chemical is contained from storage to disposal.

SafeHandlingLoop cluster_hood Fume Hood Containment Zone Storage Storage (2-8°C) (Desiccated) Weighing Weighing Station (Fume Hood + Static Control) Storage->Weighing Acclimatize to RT Solubilization Solubilization (DMSO/MeOH Addition) Weighing->Solubilization Transfer Solid Waste Waste Segregation (Solid vs. Liquid) Weighing->Waste Contaminated PPE Experiment Experimental Use (Closed Vessel) Solubilization->Experiment Aliquot Experiment->Waste Residuals Disposal Incineration (Certified Service) Waste->Disposal Weekly Pickup

Figure 1: The "Safe Loop" workflow ensures the chemical remains within a controlled environment (Fume Hood) during its most active and hazardous phases.

References

  • PubChem. (2025).[8] Compound Summary: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (Structural Analog Safety Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.